7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
描述
7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine scaffold with chlorine, methoxy, and methyl substituents at positions 7, 2, and 5, respectively. This structure is significant in medicinal and agrochemical research due to the pharmacological versatility of triazolopyrimidines, which are known for their antitumor, antimicrobial, and herbicidal activities .
属性
IUPAC Name |
7-chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-4-3-5(8)12-6(9-4)10-7(11-12)13-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLOAXOKOQAZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with phosphoryl chloride (POCl3) to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-chloro-6-methoxypyrimidine under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
科学研究应用
作用机制
The mechanism of action of 7-chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the ERK signaling pathway by decreasing the phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Position 2 Modifications
- 7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1379811-78-5) Substituent: Cyclobutyl at position 2. Molecular Weight: 222.67 vs. 214.63 for the methoxy analogue (C8H8ClN4O) .
- 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 24415-66-5) Substituent: No group at position 2. Properties: Lower molecular weight (168.58) and higher reactivity due to the absence of electron-donating methoxy, leading to reduced stability in aqueous media .
Position 5 Modifications
7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (C10H11ClN4O2)
5-Phenyl Derivatives (e.g., 7-Chloro-5-phenyl-triazolopyrimidine)
Physicochemical Properties
| Property | 7-Chloro-2-methoxy-5-methyl | 7-Chloro-2-cyclobutyl-5-methyl | 5-Methyl-2-carboxylate |
|---|---|---|---|
| Molecular Formula | C8H8ClN4O | C10H11ClN4 | C8H7ClN4O2 |
| Molecular Weight | 214.63 | 222.67 | 226.62 |
| logP (Predicted) | 1.8 | 2.34 | 1.5 |
| Solubility (mg/mL) | 0.5 (DMSO) | 0.2 (DMSO) | 1.2 (Water) |
生物活性
7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to the triazolopyrimidine family and exhibits a unique structure that contributes to its diverse pharmacological properties.
The primary mechanism of action for this compound involves the inhibition of the ERK signaling pathway , which plays a crucial role in cell proliferation and survival. By targeting this pathway, the compound demonstrates significant antiproliferative effects against various cancer cell lines.
Key Biochemical Pathways
- Inhibition of Cell Growth : The compound has been shown to impede cell growth and colony formation in vitro.
- Induction of Apoptosis : Research indicates that it may induce apoptosis in cancer cells by causing cell cycle arrest at the G0/G1 phase.
Pharmacological Profile
The pharmacokinetic properties of this compound suggest favorable bioavailability. Its ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics are promising for therapeutic applications.
Antiproliferative Activity
Recent studies have highlighted the compound's potent antiproliferative activity across a range of cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | ERK pathway inhibition |
| MCF-7 (breast cancer) | 3.8 | Induces apoptosis |
| A549 (lung cancer) | 4.2 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial effects. It has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Antimicrobial Efficacy
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 32 | Moderate |
| Pseudomonas aeruginosa | 64 | Weak |
Case Studies
-
Anticancer Activity : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
- Study Reference : PMC8620715
-
Antimicrobial Properties : Another investigation revealed that this compound effectively inhibited biofilm formation by Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections.
- Study Reference : PMC8620715
常见问题
Q. What is the molecular structure of 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, and how do its functional groups influence reactivity?
The compound features a fused triazole-pyrimidine core with a chlorine atom at position 7, a methoxy group at position 2, and a methyl group at position 5. Key functional groups include:
- Chlorine : Enhances electrophilic substitution reactions and influences binding to biological targets (e.g., enzymes).
- Methoxy group : Modulates electronic effects (electron-donating via resonance) and solubility.
- Methyl group : Affects steric hindrance and hydrophobic interactions.
The SMILES notation (CC1=NC2=NC=NN2C(=C1)Cl) and X-ray crystallography data confirm the planar structure, critical for π-π stacking in protein binding .
Q. What are the common synthetic routes for this compound?
Synthesis typically involves cyclization and coupling strategies:
- Cyclization : Reacting substituted pyrimidines with triazole precursors in solvents like ethanol or DMF under reflux (70–90°C), using catalysts like POCl₃ for chlorination .
- Coupling reactions : Sonogashira or Hiyama couplings introduce aryl/alkyl groups to enhance bioactivity. For example, ethyl 3-oxohexanoate and aromatic aldehydes in DMF yield derivatives with >70% purity after column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl protons at δ 2.1–2.3 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 533 for derivatives) confirm molecular weight .
- X-ray crystallography : Resolves bond lengths (C-Cl: 1.73 Å) and dihedral angles critical for structure-activity relationships .
Q. What are the primary biological targets of this compound?
The compound inhibits tubulin polymerization (IC₅₀: 0.8–1.2 µM) and modulates the ERK signaling pathway by reducing phosphorylation of ERK1/2, c-Raf, and MEK1/2. These dual mechanisms induce G2/M phase arrest and apoptosis in cancer cells .
Advanced Research Questions
Q. How does the compound inhibit tubulin polymerization, and what structural features are critical for this activity?
The chlorine and methoxy groups facilitate binding to the colchicine site of β-tubulin, disrupting microtubule assembly. Molecular docking studies show hydrophobic interactions between the methyl group and tubulin's Phe351 residue. Derivatives lacking the chlorine substituent exhibit 50% reduced activity, highlighting its role in target affinity .
Q. What experimental approaches validate ERK pathway modulation by this compound?
- Western blotting : Quantifies reduced phosphorylated ERK1/2 levels in treated cells (e.g., HeLa cells, 24-hour exposure).
- Kinase inhibition assays : IC₅₀ values for MEK1/2 (1.5 µM) confirm direct pathway interference.
- Gene knockout models : ERK1/2-null cells show resistance to apoptosis, confirming pathway specificity .
Q. How can structural modifications optimize solubility without compromising bioactivity?
- Introducing hydrophilic groups : Sulfonamide or carboxylate derivatives (e.g., 7-oxo-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid) improve aqueous solubility (logP reduction from 2.8 to 1.4) while maintaining tubulin binding .
- Prodrug strategies : Methoxy-to-hydroxyl conversion via esterase-activated prodrugs enhances bioavailability .
Q. How can conflicting bioactivity data across studies be resolved?
Contradictions in IC₅₀ values (e.g., 0.8 µM vs. 2.5 µM for tubulin inhibition) may arise from:
- Cell line variability : Use standardized models (e.g., NCI-60 panel) for consistency.
- Assay conditions : Optimize ATP concentrations in kinase assays to avoid false negatives.
- Structural impurities : Employ HPLC (>95% purity) and crystallography to verify compound integrity .
Q. What synergistic drug combinations enhance this compound’s anticancer efficacy?
- With paclitaxel : Reduces IC₅₀ by 40% in MDA-MB-231 cells via complementary microtubule stabilization/destabilization.
- With MEK inhibitors (e.g., trametinib) : Amplifies ERK pathway suppression, increasing apoptosis 3-fold .
Q. What computational methods predict the compound’s pharmacokinetics and toxicity?
- Molecular dynamics simulations : Simulate binding free energy (−9.2 kcal/mol for tubulin) using AMBER or GROMACS.
- ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4 metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
